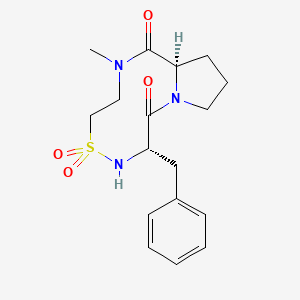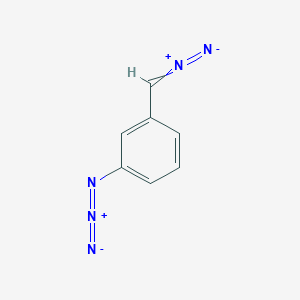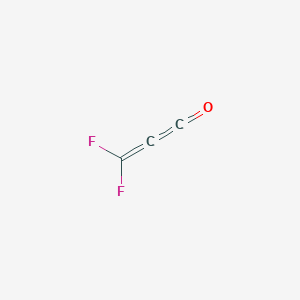
Difluoropropadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoropropadien-1-one:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Difluoropropadien-1-one can be synthesized through several methods. One common approach involves the difluorovinylidenation of carbonyl compounds. This method typically uses reagents such as trifluoromethyl iodide and lithium diisopropylamide in tetrahydrofuran at low temperatures . Another method involves the reaction of acetylene with anhydrous hydrogen fluoride in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions: Difluoropropadien-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroketones.
Reduction: Reduction reactions can convert it into difluoroalkenes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Difluoroketones.
Reduction: Difluoroalkenes.
Substitution: Various substituted difluoropropadienes.
Aplicaciones Científicas De Investigación
Difluoropropadien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings
Mecanismo De Acción
The mechanism of action of difluoropropadien-1-one involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
1,1-Difluoropropene: Similar in structure but lacks the allene configuration.
1,1-Difluorocyclopropane: Contains a cyclopropane ring instead of an allene structure.
1,1-Difluoroethane: A simpler compound with only two carbon atoms and two fluorine atoms.
Uniqueness: Difluoropropadien-1-one is unique due to its allene structure, which imparts distinct reactivity and stability compared to other difluorinated compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
119820-21-2 |
|---|---|
Fórmula molecular |
C3F2O |
Peso molecular |
90.03 g/mol |
InChI |
InChI=1S/C3F2O/c4-3(5)1-2-6 |
Clave InChI |
FKUIFZADSXCJOC-UHFFFAOYSA-N |
SMILES canónico |
C(=C=O)=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


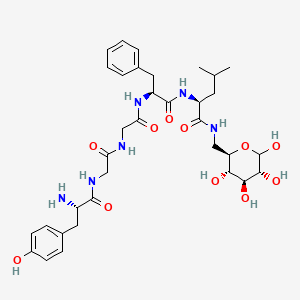
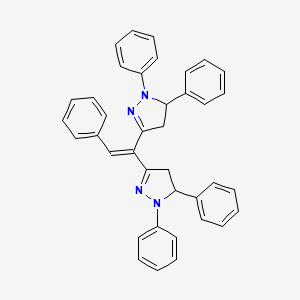
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
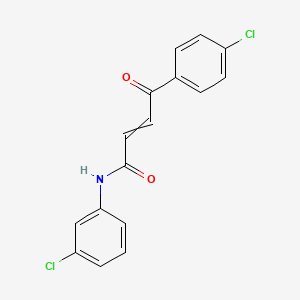
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
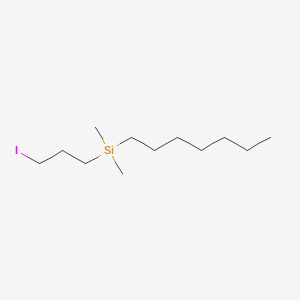
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
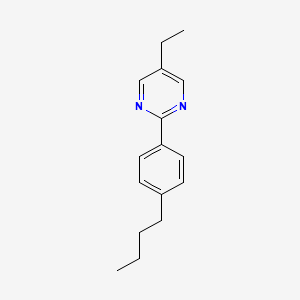
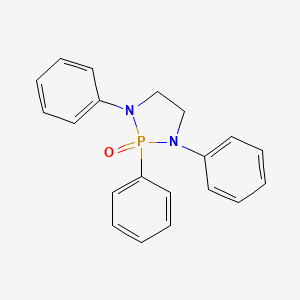
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)
